PTP Inhibitor III

Description

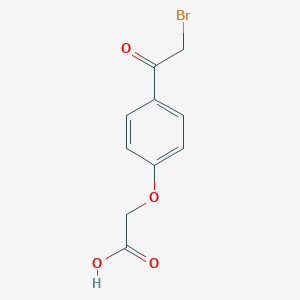

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-bromoacetyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSUZPAAQRBGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PTP Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Protein Tyrosine Phosphatase (PTP) Inhibitor III, a valuable tool for studying the role of PTPs in cellular signaling.

Introduction to Protein Tyrosine Phosphatases and PTP Inhibitor III

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases (PTKs) to regulate a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[1][2] The dynamic balance between phosphorylation and dephosphorylation is critical for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases.[2][3][4]

This compound, also known by its chemical name α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable compound that serves as a broad-range inhibitor of PTPs.[5][6] Its unique properties make it a widely used chemical probe for investigating signal transduction pathways modulated by PTPs.[1]

Core Mechanism of Action

This compound is classified as an α-haloacetophenone derivative that functions as a photoreversible covalent inhibitor of protein tyrosine phosphatases.[5] The core of its mechanism lies in its ability to covalently bind to the active site of these enzymes.[7][8]

The catalytic activity of most PTPs depends on a critical cysteine residue within the highly conserved PTP signature motif.[2] this compound targets this active-site cysteine. The α-bromoacetyl group of the inhibitor is an electrophilic moiety that reacts with the nucleophilic thiol group of the cysteine residue, forming a stable covalent bond.[5] This covalent modification of the active site physically obstructs substrate access and renders the enzyme inactive.[1]

A key feature of this compound is the photoreversibility of its covalent binding.[5] Irradiation with light at a wavelength of 350 nm can cleave the covalent bond, restoring the enzyme's activity.[5] This property allows for precise temporal control over PTP inhibition in experimental settings.

Target Profile of this compound

This compound is characterized as a broad-spectrum inhibitor, meaning it can act on a wide range of PTPs rather than being highly selective for a single member of the family.[5][7][8] This broad activity makes it suitable for studying general processes regulated by tyrosine dephosphorylation.

One of the well-documented targets of this compound is SHP-1 (PTPN6), a non-receptor PTP predominantly expressed in hematopoietic cells and involved in regulating immune responses.[5][9] this compound has been shown to bind to the catalytic domain of SHP-1.[5] It has also been observed to block the SHP-1-mediated dephosphorylation of the transient receptor potential cation channel subfamily V member 1 (TRPV1) in dorsal root ganglion neurons.[7][8]

Quantitative Inhibition Data

The inhibitory potency of this compound against specific PTPs can be quantified. The dissociation constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.

| Inhibitor | Target PTP | Parameter | Value |

| This compound | SHP-1 | Ki | 184 µM |

Table 1: Quantitative binding data for this compound with a known target PTP. Data sourced from Cayman Chemical.[5]

Impact on Cellular Signaling Pathways

By inhibiting PTPs, this compound effectively prolongs the phosphorylated state of their substrates. This leads to an amplification or sustained activation of signaling cascades initiated by protein tyrosine kinases. For example, by inhibiting a PTP that normally dephosphorylates and inactivates a receptor tyrosine kinase (RTK) or its downstream effectors, this compound can lead to enhanced signaling output.

Experimental Protocols

Characterizing the mechanism of action of this compound involves several key experimental procedures.

This protocol outlines a general method to determine the inhibitory potential (e.g., IC50) of this compound against a specific phosphatase using a fluorogenic substrate.

Objective: To measure the dose-dependent inhibition of a PTP by this compound.

Materials:

-

Recombinant human PTP enzyme (e.g., SHP-1, PTP1B).

-

This compound.

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.[10]

-

Fluorogenic Substrate: e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[10][11]

-

384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Enzyme Preparation: Prepare a working solution of the PTP enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.[10][11]

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations.

-

Assay Reaction: a. To the wells of a 384-well plate, add a defined volume of the this compound dilutions (or vehicle control, e.g., DMSO). b. Add the PTP enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode).[12] The excitation/emission wavelengths for DiFMUP are typically ~358/450 nm.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. b. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[10]

This method is used to confirm the covalent modification of the PTP's active site cysteine by the inhibitor.

Objective: To detect the mass change of the PTP enzyme after incubation with this compound.

Materials:

-

Recombinant PTP enzyme.

-

This compound.

-

Incubation buffer (e.g., PBS).

-

MALDI-TOF Mass Spectrometer.[4]

Procedure:

-

Incubation: Incubate the PTP enzyme with an excess of this compound in the incubation buffer for a sufficient time to allow for the covalent reaction to occur. A control sample with the enzyme and vehicle (DMSO) should be run in parallel.

-

Sample Preparation: Desalt the samples to remove unreacted inhibitor and buffer components.

-

Mass Spectrometry Analysis: Analyze both the treated and control enzyme samples using a MALDI-TOF mass spectrometer.

-

Data Interpretation: Compare the mass spectra of the treated and control samples. A mass shift in the treated sample corresponding to the molecular weight of this compound (273.1 g/mol ) minus the leaving group (HBr) would confirm the formation of a covalent adduct.[4][5]

Experimental and Logical Workflow

The characterization of a PTP inhibitor generally follows a structured workflow, from initial screening to detailed mechanistic studies.

References

- 1. scbt.com [scbt.com]

- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. amsbio.com [amsbio.com]

- 8. This compound - Focus Biomolecules [mayflowerbio.com]

- 9. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

PTP Inhibitor III: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins.[1] The dynamic balance between PTPs and protein tyrosine kinases (PTKs) governs a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[2]

This technical guide provides an in-depth overview of PTP Inhibitor III, a broad-spectrum, cell-permeable, and photoreversible covalent inhibitor of PTPs. We will delve into its discovery, synthesis, mechanism of action, and the experimental protocols for its characterization, offering a valuable resource for researchers in the field of drug discovery and chemical biology.

Discovery and Chemical Properties

This compound, chemically known as 2-[4-(2-bromoacetyl)phenoxy]-acetic acid or α-Bromo-4-(carboxymethoxy)acetophenone, is an α-haloacetophenone derivative.[3] The discovery of α-haloacetophenones as PTP inhibitors was based on the rationale that the α-haloacetophenone moiety could act as a phosphotyrosine (pTyr) mimetic.[4] The phenyl ring can engage in hydrophobic interactions within the PTP active site, similar to the phenyl ring of a tyrosine substrate, while the electron-rich halogen atom can mimic the phosphate (B84403) group.[4] This positioning facilitates the covalent modification of the active site cysteine residue.[4]

| Property | Value |

| Chemical Name | 2-[4-(2-bromoacetyl)phenoxy]-acetic acid |

| Synonyms | α-Bromo-4-(carboxymethoxy)acetophenone, this compound |

| CAS Number | 29936-81-0 |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.1 g/mol |

Synthesis

While a detailed, step-by-step synthesis protocol for 2-[4-(2-bromoacetyl)phenoxy]-acetic acid is not extensively published in a single source, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis would likely involve two key steps: the preparation of the precursor 4-(carboxymethoxy)acetophenone and its subsequent α-bromination.

A general protocol for the synthesis of phenoxyacetic acid derivatives involves the reaction of a phenol (B47542) with an α-haloacetic acid ester in the presence of a base, followed by hydrolysis of the ester. The subsequent α-bromination of the acetophenone (B1666503) can be achieved using a suitable brominating agent.

General Experimental Protocol for Synthesis of Phenoxyacetic Acid Derivatives: A mixture of the parent phenol and an equimolar amount of an α-haloacetic acid ester is refluxed in a suitable solvent (e.g., acetone, DMF) with a base (e.g., potassium carbonate) to facilitate the Williamson ether synthesis. After the reaction is complete, the resulting ester is hydrolyzed, typically using a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.

General Experimental Protocol for α-Bromination of Acetophenones: The acetophenone derivative is dissolved in a suitable solvent, such as glacial acetic acid or chloroform. A brominating agent, such as bromine or N-bromosuccinimide (NBS), is then added, often in the presence of a catalyst like aluminum chloride. The reaction mixture is stirred until the starting material is consumed. The product is then isolated and purified, typically by crystallization or chromatography.

Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action and Inhibition Profile

This compound is a covalent inhibitor that targets the active site of PTPs. The α-carbon of the haloacetophenone is highly electrophilic and is susceptible to nucleophilic attack by the catalytic cysteine thiolate in the PTP active site, leading to the formation of a covalent bond.[4] This covalent modification inactivates the enzyme. A key feature of this compound is its photoreversibility. The covalent bond can be cleaved upon irradiation with light at a wavelength of 350 nm, allowing for the controlled reactivation of the enzyme.[3]

While this compound is described as a broad-range PTP inhibitor, quantitative data on its inhibitory activity against a wide panel of PTPs is limited in the public domain. The inhibition constant (Ki) for its interaction with the catalytic domain of SHP-1 has been reported to be 184 µM.[3] Studies on other α-bromoacetophenone derivatives have shown that bromides are generally more potent inhibitors than the corresponding chlorides.[5] Furthermore, modifications to the phenyl ring can be used to enhance selectivity for specific PTPs. For instance, derivatization with a tripeptide has been shown to yield a potent and selective inhibitor of PTP1B.[5]

Impact on Cellular Signaling Pathways

Protein tyrosine phosphatases are key regulators of numerous signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting PTPs, this compound can be expected to modulate these pathways. For example, PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways.[2] Inhibition of PTP1B would therefore be expected to enhance signaling through these pathways. Similarly, SHP2 is a positive regulator of the Ras-MAPK pathway, and its inhibition would lead to a downstream decrease in signaling.

The broad-spectrum nature of this compound suggests that its application in a cellular context would likely lead to the modulation of multiple signaling pathways simultaneously. The specific cellular outcomes would depend on the cellular context and the relative expression and activity of different PTPs.

General PTP-Mediated Signaling Pathway

References

- 1. scbt.com [scbt.com]

- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

PTP Inhibitor III: A Technical Guide to its Target Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase (PTP) Inhibitor III is a widely utilized tool in cell biology and drug discovery for the study of protein tyrosine phosphatase function. This α-haloacetophenone derivative acts as a cell-permeable, photoreversible covalent inhibitor of a broad range of PTPs. Its unique mechanism of action, involving the covalent modification of the active site cysteine residue, allows for temporal control of PTP inhibition. This technical guide provides a comprehensive overview of the target profile of PTP Inhibitor III, including available quantitative data, detailed experimental protocols for its characterization, and its effects on key cellular signaling pathways.

Introduction

Protein tyrosine phosphatases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on protein substrates.[1] The dynamic balance between protein tyrosine kinases and PTPs governs numerous cellular processes, and dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. PTP inhibitors are therefore valuable tools for dissecting PTP function and represent a promising class of therapeutic agents.

This compound, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is an α-haloacetophenone derivative that functions as a photoreversible covalent inhibitor of PTPs.[2] Its cell permeability allows for its use in intact cellular systems. The inhibitor targets the highly conserved catalytic cysteine residue within the PTP active site.[1] This covalent modification can be reversed upon irradiation with light at 350 nm, providing a unique method for controlling PTP activity with spatiotemporal precision.[2]

Target Profile and Quantitative Data

This compound is characterized as a broad-spectrum PTP inhibitor.[2][3] However, comprehensive quantitative data on its inhibitory activity against a wide panel of PTPs is limited in publicly available literature. The most well-characterized interaction is with SHP-1 (PTPN6), a non-receptor PTP predominantly expressed in hematopoietic cells.

| Target PTP | Inhibition Constant (K_i) | Comments |

| SHP-1 | 184 µM | Data obtained for the catalytic domain of SHP-1.[2] |

Further research is required to establish a more complete selectivity profile of this compound against a broader range of PTP family members, such as PTP1B, SHP-2, CD45, and LAR.

Mechanism of Action

The inhibitory action of this compound is a two-step process involving initial non-covalent binding followed by covalent modification of the active site.

Mechanism of Covalent Inhibition ```dot digraph "PTP_Inhibitor_III_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

PTP_Inactive [label="PTP Active Site\n(Cys-SH)"]; Inhibitor [label="this compound\n(α-haloacetophenone)"]; Non_covalent [label="Non-covalent\nComplex"]; Covalent [label="Covalent Adduct\n(Inactive PTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UV_Light [label="hv (350 nm)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Reactivated_PTP [label="Reactivated PTP\n(Cys-SH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

PTP_Inactive -> Non_covalent [label="Reversible Binding (K_i)"]; Inhibitor -> Non_covalent; Non_covalent -> Covalent [label="Covalent Modification\n(k_inact)"]; Covalent -> Reactivated_PTP [label="Photoreversal"]; UV_Light -> Covalent [style=dashed, arrowhead=none]; }

Caption: Experimental workflow for the photoreversible inhibition assay.

Cellular Assay: Western Blot Analysis of Signaling Pathways

This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in a specific signaling pathway within cultured cells.

Materials:

-

Cultured cells of interest

-

This compound (cell-permeable)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies specific for the phosphorylated and total forms of the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).

-

If studying a specific signaling pathway, stimulate the cells with an appropriate agonist (e.g., insulin (B600854), growth factors, or antigens) for a short period before harvesting.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.

Impact on Cellular Signaling Pathways

Insulin Signaling

The insulin signaling pathway is tightly regulated by the dephosphorylation of the insulin receptor (IR) and its substrates (e.g., IRS-1) by PTPs such as PTP1B. Inhibition of these PTPs is expected to enhance and prolong insulin signaling.

Hypothesized Effect of this compound on Insulin Signaling

Caption: Hypothesized enhancement of insulin signaling by this compound.

By inhibiting PTPs that dephosphorylate the insulin receptor, this compound would be expected to increase the phosphorylation levels of the IR and its downstream substrates, leading to enhanced activation of pathways like the PI3K/Akt pathway and consequently, increased glucose uptake and other metabolic effects. [4]

T-Cell Receptor (TCR) Signaling

TCR signaling is regulated by a delicate balance of protein tyrosine kinases and phosphatases, including CD45 and SHP-1. Inhibition of these PTPs can lead to hyperactivation of T-cells.

Hypothesized Effect of this compound on TCR Signaling

Caption: Hypothesized potentiation of T-cell receptor signaling by this compound.

In the context of TCR signaling, this compound would be predicted to increase the phosphorylation and activation of key signaling molecules like Lck and ZAP-70, leading to enhanced downstream events such as cytokine production and T-cell proliferation. [5]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling cascade, including the ERK pathway, is also regulated by PTPs. PTPs can dephosphorylate and inactivate key kinases in this pathway.

Hypothesized Effect of this compound on MAPK (ERK) Signaling

Caption: Hypothesized modulation of the MAPK (ERK) signaling pathway by this compound.

By inhibiting the PTPs that act on components of the MAPK cascade, this compound could lead to sustained activation of kinases like ERK1/2, thereby influencing cellular processes such as proliferation, differentiation, and survival. [6]

Conclusion

This compound is a valuable chemical probe for studying the roles of protein tyrosine phosphatases in cellular signaling. Its broad-spectrum inhibitory activity, cell permeability, and unique photoreversibility make it a versatile tool for a variety of experimental applications. While its precise selectivity profile requires further elucidation, the available data and its known mechanism of action provide a solid foundation for its use in investigating the complex regulatory functions of PTPs. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of PTP biology and its implications in health and disease.

References

- 1. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A peptide-based protein-tyrosine phosphatase inhibitor specifically enhances insulin receptor function in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Characterization of PTP Inhibitor III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characterization of PTP Inhibitor III, a cell-permeable, photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). This document details its mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols for its characterization. The information is intended to support researchers in utilizing this compound for studying PTP-mediated signaling pathways.

Introduction to this compound

This compound, chemically known as α-Bromo-4-(carboxymethoxy)acetophenone, belongs to the α-haloacetophenone class of compounds.[1] It functions as a broad-spectrum inhibitor of protein tyrosine phosphatases, enzymes crucial for regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[2][3] The key feature of this compound is its ability to act as a photoreversible covalent inhibitor, allowing for temporal control of PTP activity in experimental systems.[1]

Chemical Properties:

| Property | Value |

| Chemical Name | 2-[4-(2-bromoacetyl)phenoxy]-acetic acid |

| Alternate Names | α-Bromo-4-(carboxymethoxy)acetophenone, Protein Tyrosine Phosphatase Inhibitor III |

| CAS Number | 29936-81-0[1][2][3] |

| Molecular Formula | C₁₀H₉BrO₄[1][3] |

| Molecular Weight | 273.1 g/mol [1][3] |

Mechanism of Action

This compound exerts its inhibitory effect through a two-step mechanism. Initially, it non-covalently binds to the active site of the PTP enzyme.[2] Subsequently, the reactive α-bromoacetyl group forms a covalent bond with the thiol group of the catalytic cysteine residue, which is essential for the phosphatase activity.[1] This covalent modification inactivates the enzyme.

A unique characteristic of this inhibitor is its photoreversibility. Irradiation with UV light at a wavelength of 350 nm can cleave the covalent bond, restoring the enzyme's activity.[1] This property provides a powerful tool for researchers to switch PTP activity "off" and "on" within a biological system.

References

An In-Depth Technical Guide to the Broad-Range Activity of PTP Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase (PTP) Inhibitor III, a cell-permeable α-haloacetophenone derivative, is a potent, broad-range, and photoreversible covalent inhibitor of protein tyrosine phosphatases. This technical guide provides a comprehensive overview of its mechanism of action, inhibitory profile, and its effects on key cellular signaling pathways. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.

Introduction

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins.[1][2] The balance between the activities of PTPs and protein tyrosine kinases (PTKs) is essential for regulating a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses.[1] Dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[2]

PTP Inhibitor III, chemically known as 2-[4-(2-bromoacetyl)phenoxy]-acetic acid, is a valuable tool for studying the roles of PTPs in these processes. Its broad-range inhibitory activity, coupled with its cell permeability and unique photoreversible covalent mechanism, allows for the temporal and spatial control of PTP inhibition in cellular and in vitro systems.

Mechanism of Action

This compound functions as a covalent inhibitor by reacting with free thiol groups within the catalytic domain of PTPs.[3] Specifically, the α-bromoacetophenone moiety of the inhibitor is an electrophile that covalently modifies the nucleophilic cysteine residue in the active site of most PTPs. This covalent modification leads to the inactivation of the enzyme.

A key feature of this compound is its photoreversibility. The covalent bond formed between the inhibitor and the PTP can be cleaved by irradiation with light at a wavelength of 350 nm, allowing for the restoration of PTP activity.[3] This property enables precise temporal control over PTP inhibition in experimental setups.

Broad-Range Inhibitory Activity

This compound is characterized by its ability to inhibit a wide range of protein tyrosine phosphatases. While comprehensive quantitative data across the entire PTP family is limited in publicly available resources, its classification as a broad-range inhibitor is well-established.[3][4] The table below summarizes the known inhibitory data for this compound.

| Target PTP | Inhibitor | Ki (μM) |

| SHP-1 | This compound | 184[3] |

Note: Further research is required to fully characterize the inhibitory constants (Ki or IC50) of this compound against a wider panel of PTPs.

Impact on Cellular Signaling Pathways

By inhibiting PTPs, this compound can significantly modulate cellular signaling cascades that are regulated by tyrosine phosphorylation. This makes it a powerful tool for dissecting the roles of PTPs in various biological processes.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The phosphorylation status of key kinases in this pathway, such as ERK, p38, and JNK, is tightly controlled by PTPs. This compound, by its broad-range PTP inhibition, can lead to an increase in the phosphorylation and activation of these MAPK components.

T-Cell Receptor (TCR) Signaling

TCR signaling is fundamental to the adaptive immune response and is exquisitely regulated by the interplay of protein tyrosine kinases and phosphatases. PTPs such as CD45 and SHP-1 are key regulators of this pathway. Inhibition of these PTPs by this compound can lead to hyperactivation of TCR signaling, providing insights into the mechanisms of T-cell activation and tolerance.[5][6]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in biochemical and cellular assays. Optimization may be required for specific experimental systems.

In Vitro PTP Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a purified PTP enzyme using a chromogenic substrate like p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

-

Purified PTP enzyme

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add the purified PTP enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Monitor the absorbance at 405 nm over time to measure the rate of p-nitrophenol production.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Assay for MAPK Pathway Activation

This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of ERK in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, Jurkat)

-

Cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with desired concentrations of this compound for a specified time. Include a vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Prepare protein lysates for SDS-PAGE and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-ERK primary antibody.

-

Incubate with the HRP-conjugated secondary antibody and detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total-ERK antibody for normalization.

-

Quantify the band intensities to determine the change in ERK phosphorylation.

Conclusion

This compound is a versatile and potent tool for the study of protein tyrosine phosphatases. Its broad-range activity, cell permeability, and unique photoreversible covalent mechanism of action make it an invaluable reagent for dissecting the complex roles of PTPs in cellular signaling. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of research and drug discovery applications. Further characterization of its inhibitory profile against a wider range of PTPs will undoubtedly enhance its utility in the field.

References

- 1. scbt.com [scbt.com]

- 2. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of TCR Signaling by Tyrosine Phosphatases: From Autoimmunity to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PTP Inhibitor III (CAS 29936-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a critical family of signaling enzymes that counterbalance the activity of protein tyrosine kinases (PTKs).[1] By catalyzing the hydrolysis of phosphate (B84403) groups from tyrosine residues, PTPs play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[1] The dysregulation of PTP activity is implicated in numerous human diseases, making them compelling targets for therapeutic intervention.[2]

PTP Inhibitor III (CAS 29936-81-0) is a synthetic, cell-permeable α-haloacetophenone derivative that serves as a valuable chemical probe for studying the role of PTPs in cellular signaling.[3][4] It functions as a broad-range, covalent inhibitor of PTPs, with a unique photoreversible mechanism that allows for spatiotemporal control of its activity.[4][5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, kinetic data, and experimental applications.

Chemical and Physical Properties

This compound, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a crystalline solid at room temperature.[4][] Its key chemical and physical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 29936-81-0 | [3][4][5][] |

| Synonyms | α-Bromo-4-(carboxymethoxy)acetophenone; 2-[4-(2-bromoacetyl)phenoxy]acetic acid | [3][4][5][] |

| Molecular Formula | C₁₀H₉BrO₄ | [3][4] |

| Molecular Weight | 273.1 g/mol | [3][4] |

| Appearance | Crystalline Solid | [4][] |

| Purity | ≥90% to ≥95% (supplier dependent) | [3][4][] |

| Solubility | DMF: 20 mg/mL; DMSO: 25 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 0.5 mg/mL | [4] |

| Storage | Store at -80°C for long-term stability (≥ 4 years). | [4] |

Mechanism of Action

This compound is a potent, cell-permeable, and covalent inhibitor of a broad range of protein tyrosine phosphatases.[3][5] Its mechanism is characterized by a two-step process involving initial binding followed by covalent modification of the enzyme's active site.

The core of its inhibitory action lies in the α-haloacetophenone moiety.[4] This functional group targets the nucleophilic cysteine residue present in the active site of most PTPs.[1] The inhibitor first binds to the catalytic domain, and the electrophilic carbon of the bromoacetyl group then reacts with the active site cysteine thiolate, forming a stable covalent bond.[4][7] This covalent modification effectively inactivates the enzyme.[5]

A distinguishing feature of this compound is that this covalent inhibition is photoreversible.[4][5] Irradiation of the inactivated enzyme-inhibitor complex with light at a wavelength of 350 nm can cleave the covalent bond, thereby restoring the phosphatase's activity.[4][5] This property allows for precise experimental control over PTP inhibition.

Biochemical and Kinetic Data

This compound has been characterized primarily for its interaction with SHP-1 (PTPN6), a non-receptor protein tyrosine phosphatase. The kinetic parameters describe a two-step inactivation process, defined by the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).

Table 1: Kinetic Parameters for this compound

| Target Enzyme | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference(s) |

|---|

| SHP-1 (catalytic domain) | 184 - 193 | 1.8 |[4][5][] |

A direct comparison with the related compound, PTP Inhibitor I, reveals differences in their inhibitory profiles. While PTP Inhibitor I shows a higher initial binding affinity (lower Kᵢ), this compound inactivates the enzyme at a much faster rate.[5][8]

Table 2: Kinetic Comparison of this compound vs. PTP Inhibitor I

| Inhibitor | Target Enzyme | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference(s) |

|---|---|---|---|---|

| This compound | SHP-1 (catalytic domain) | 193 | 1.8 | [5] |

| PTP Inhibitor I | SHP-1 (catalytic domain) | 43 | 0.40 |[5][8] |

Biological Applications and Cellular Effects

As a broad-spectrum, cell-permeable inhibitor, this compound is a versatile tool for investigating signaling pathways regulated by tyrosine phosphorylation.

-

General PTP Inhibition: It can be used in cell culture to produce a general increase in protein tyrosine phosphorylation, helping to uncover pathways regulated by PTPs.[3]

-

Inflammatory Pain Signaling: A specific application involves the study of pain signaling. This compound has been shown to block the SHP-1-mediated dephosphorylation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in dorsal root ganglion neurons.[7] This inhibition of dephosphorylation leads to sensitization of the TRPV1 channel, aggravating inflammatory pain in animal models.[7]

-

Cell-Based Imaging: Its effects within cells can be visualized using techniques like immunofluorescence. For example, it has been used in HeLa cells to demonstrate the chemical inactivation of lambda phosphatase, affecting the nuclear localization of phosphorylated NF-κB p50.[3]

Experimental Protocols

The following are generalized protocols for common assays where this compound would be utilized. Researchers should optimize concentrations, incubation times, and specific reagents for their particular experimental system.

In Vitro PTP Inhibition Assay (Generalized Protocol)

This protocol describes a method to determine the inhibitory potency (e.g., IC₅₀) of this compound against a purified PTP enzyme using a colorimetric or fluorometric substrate.[9][10][11]

-

Reagent Preparation :

-

Assay Buffer : Prepare an appropriate buffer (e.g., Bis-Tris, pH 6.0) containing a reducing agent like DTT.[10] Avoid buffers with sulfonic acids (e.g., HEPES) which can interfere with inhibitor binding.[10]

-

Enzyme Solution : Dilute the purified PTP enzyme to a working concentration (e.g., 0.5 µg/mL) in ice-cold assay buffer.[9]

-

Substrate Solution : Prepare a stock solution of a suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like DiFMUP, and dilute to a final working concentration just before use.[9][10]

-

Inhibitor Solution : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.[9]

-

-

Assay Procedure :

-

Add diluted this compound or vehicle control (DMSO) to the wells of a 96- or 384-well microplate.[9]

-

Add the diluted PTP enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding and enzyme inactivation.[9]

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate for a set time (e.g., 30 minutes) or monitor kinetically.[9]

-

Measure the signal (absorbance at 405 nm for pNPP, or fluorescence for fluorogenic substrates) using a microplate reader.[9][10]

-

-

Data Analysis :

-

Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

-

Cellular Assay: Immunofluorescence Staining (Generalized Protocol)

This protocol outlines the steps to visualize the effect of this compound on the phosphorylation status or localization of a target protein within cells.[3]

-

Cell Culture and Treatment :

-

Seed cells (e.g., HeLa cells) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a specified duration. If studying a specific pathway, cells may be co-treated with a relevant stimulus.

-

-

Fixation and Permeabilization :

-

Wash the cells with PBS.

-

Fix the cells using a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.[3]

-

Wash again with PBS.

-

Permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) to allow antibodies to access intracellular targets.

-

-

Immunostaining :

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1-5% BSA and 0.1% Tween-20).

-

Incubate the cells with a primary antibody specific to the protein of interest (e.g., an antibody against a phosphorylated form of a protein) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

-

Wash thoroughly with PBS.

-

Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody. Protect from light from this point forward.

-

(Optional) Counterstain nuclei with a DNA dye like DAPI.

-

-

Mounting and Imaging :

-

Wash thoroughly to remove unbound secondary antibody.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the slides using a fluorescence or confocal microscope.

-

References

- 1. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibition of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 7. This compound - Focus Biomolecules [mayflowerbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Functional Landscape of PTP Inhibitor III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase (PTP) Inhibitor III, also known by its chemical name α-Bromo-4-(carboxymethoxy)acetophenone, is a pivotal tool in the study of protein tyrosine phosphatase function. Its unique properties as a cell-permeable, broad-range, and photoreversible covalent inhibitor make it a versatile molecule for probing the roles of PTPs in cellular signaling. This technical guide provides an in-depth overview of the structural features, mechanism of action, and experimental considerations for utilizing PTP Inhibitor III in research and drug development.

Core Structural Features and Properties

This compound is an α-haloacetophenone derivative with a molecular formula of C₁₀H₉BrO₄ and a molecular weight of 273.1 g/mol .[1][2] Its structure is characterized by a central acetophenone (B1666503) core, substituted with a bromine atom at the alpha position and a carboxymethoxy group at the para position of the phenyl ring.

| Property | Value | Reference |

| Chemical Name | α-Bromo-4-(carboxymethoxy)acetophenone | [1][2] |

| Alternate Name | 2-[4-(2-bromoacetyl)phenoxy]-acetic acid | [3] |

| CAS Number | 29936-81-0 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |

| Molecular Weight | 273.1 | [1][2] |

| Purity | ≥90% to ≥95% (lot-dependent) | [1][4] |

| Appearance | Crystalline solid | [4] |

| Cell Permeability | Yes | [1][3] |

Mechanism of Action: Photoreversible Covalent Inhibition

This compound functions as a covalent inhibitor by targeting the active site of PTPs.[5][6] The electrophilic α-carbon of the acetophenone moiety is susceptible to nucleophilic attack by the catalytic cysteine residue within the PTP active site, leading to the formation of a stable covalent bond.[7] This covalent modification inactivates the enzyme.

A key and distinguishing feature of this compound is the photoreversibility of its inhibitory action.[3][8] Upon irradiation with light at a wavelength of 350 nm, the covalent bond between the inhibitor and the enzyme can be cleaved, restoring the phosphatase activity.[3] This property allows for precise temporal and spatial control over PTP inhibition in experimental systems.

Quantitative Inhibitory Data

This compound is characterized as a broad-range PTP inhibitor.[1][2] However, comprehensive quantitative data across a wide panel of PTPs is limited in the public domain. The available data primarily focuses on its interaction with SHP-1.

| Target PTP | Inhibition Constant (Ki) | Reference |

| SHP-1 | 184 µM | [3] |

Further studies are required to fully characterize the inhibitory profile of this compound against a broader range of protein tyrosine phosphatases.

Impact on Cellular Signaling

By inhibiting PTPs, this compound can modulate various cellular signaling cascades that are regulated by tyrosine phosphorylation. PTPs are crucial negative regulators of signaling pathways initiated by protein tyrosine kinases (PTKs).[1] Therefore, inhibition of PTPs generally leads to an increase in tyrosine phosphorylation of substrate proteins, thereby amplifying or prolonging downstream signaling events. For instance, inhibition of PTPs has been shown to affect the phosphorylation status of key signaling molecules and receptor trafficking.

One documented cellular effect of PTP inhibition is the stimulation of dynamin-dependent endocytosis of channels like the renal outer medullary potassium channel 1 (ROMK1).[9] Inhibiting PTPs leads to increased ROMK1 phosphorylation, which in turn promotes its internalization from the cell surface.[9]

Experimental Protocols

In Vitro PTP Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific PTP using a chromogenic or fluorogenic substrate.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent such as DMSO or ethanol.[1]

-

Dilute the recombinant PTP enzyme to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 0.1% BSA and 1 mM DTT).

-

Prepare a stock solution of a PTP substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or a fluorogenic substrate.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer to each well.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) for baseline activity.

-

Add the diluted PTP enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PTP substrate to all wells.

-

Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of PTP activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Photoreactivation of Inhibited PTP

This protocol describes the procedure to reverse the covalent inhibition of a PTP by this compound using UV light.

Methodology:

-

Inhibition:

-

Incubate the target PTP with an inhibitory concentration of this compound as described in the in vitro inhibition assay protocol to achieve covalent modification.

-

-

Photoreactivation:

-

Expose the solution containing the inhibited PTP to a UV light source with a wavelength of 350 nm. The duration and intensity of the exposure may need to be optimized.

-

-

Activity Measurement:

-

Following irradiation, measure the enzymatic activity of the PTP using the in vitro inhibition assay protocol.

-

Compare the activity of the irradiated sample to that of the non-irradiated inhibited sample and the uninhibited control to determine the extent of photoreactivation.

-

Synthesis Outline

The synthesis of this compound, α-Bromo-4-(carboxymethoxy)acetophenone, can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the etherification of 4-hydroxyacetophenone followed by bromination at the α-position.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives [mdpi.com]

- 4. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 6. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Inhibition of Protein-tyrosine Phosphatase Stimulates the Dynamin-dependent Endocytosis of ROMK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PTP Inhibitor III in Signal Transduction Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PTP Inhibitor III, a valuable tool for studying the roles of protein tyrosine phosphatases (PTPs) in cellular signal transduction. We will delve into its chemical properties, mechanism of action, and its application in investigating key signaling pathways. This document also includes detailed experimental protocols and data presented for clear interpretation.

Introduction to Protein Tyrosine Phosphatases and this compound

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[1] The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] While PTKs catalyze the addition of phosphate (B84403) groups to tyrosine residues, PTPs are responsible for their removal.[1] Dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention and essential subjects of basic research.[2]

This compound, also known by its chemical name 2-[4-(2-bromoacetyl)phenoxy]-acetic acid, is a cell-permeable, photoreversible, and covalent inhibitor of a broad range of PTPs.[3][4] Its utility in signal transduction studies stems from its ability to acutely inhibit PTP activity, thereby enabling researchers to dissect the roles of specific PTPs in various signaling cascades.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 2-[4-(2-bromoacetyl)phenoxy]-acetic acid | [3] |

| Synonyms | α-Bromo-4-(carboxymethoxy)acetophenone | [3] |

| CAS Number | 29936-81-0 | [3] |

| Molecular Formula | C₁₀H₉BrO₄ | [3] |

| Molecular Weight | 273.1 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 20 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.5 mg/mL | [3] |

| Storage | Store at -20°C | [3] |

Mechanism of Action

This compound functions as a covalent inhibitor by targeting the highly conserved and nucleophilic cysteine residue within the active site of PTPs.[5] The inhibitor possesses an α-bromoacetophenone moiety, which is an electrophilic "warhead" that reacts with the thiolate anion of the catalytic cysteine via an SN2 reaction. This results in the formation of a stable covalent bond, thereby irreversibly inactivating the enzyme under normal conditions.

A unique feature of this compound is its photoreversibility. The covalent bond formed between the inhibitor and the PTP can be cleaved by irradiation with 350 nm UV light, leading to the restoration of PTP activity.[3] This property allows for precise temporal control of PTP inhibition in experimental systems.

Role in Signal Transduction Studies

By inhibiting PTPs, this compound can be used to investigate the role of tyrosine dephosphorylation in various signal transduction pathways. While specific studies utilizing this compound to dissect these pathways are not extensively documented, its broad-spectrum activity makes it a potential tool for studying pathways negatively regulated by PTPs.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of MAPK pathway components, such as ERK, JNK, and p38, is tightly regulated by phosphorylation. Several PTPs, including SHP-1, SHP-2, and various dual-specificity phosphatases (DUSPs), are known to dephosphorylate and inactivate MAPKs or their upstream activators.[6][7] Inhibition of these PTPs by this compound would be expected to lead to a sustained or enhanced activation of the MAPK pathway in response to stimuli.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation. The activity of this pathway is negatively regulated by the lipid phosphatase PTEN and also by protein tyrosine phosphatases that can dephosphorylate upstream receptor tyrosine kinases or other signaling components.[8][9] For instance, PTP1B has been shown to dephosphorylate and inactivate the insulin (B600854) receptor, which is a potent activator of the PI3K/Akt pathway.[10] By inhibiting such PTPs, this compound could lead to an increase in PI3K/Akt signaling.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity and development. The activation of this pathway involves the phosphorylation of JAKs and STATs. The duration and intensity of JAK/STAT signaling are tightly controlled by negative regulators, including PTPs such as SHP-1, SHP-2, and CD45, which dephosphorylate activated JAKs and STATs.[11][12] The use of this compound would be expected to prolong the phosphorylation and activation of JAKs and STATs, leading to an amplified cellular response.

Quantitative Data

| PTP Target | Inhibition Constant (Kᵢ) | Reference |

| SHP-1 (catalytic domain) | 184 µM | [3] |

Experimental Protocols

The following are detailed protocols for using this compound in cell-based assays to study its effects on signal transduction pathways.

Western Blot Analysis of Protein Phosphorylation

This protocol describes how to treat cells with this compound and then analyze changes in the phosphorylation status of target proteins by Western blot.

Materials:

-

This compound (stored as a 10 mM stock in DMSO at -20°C)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

-

Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO).

-

Remove the old medium, wash the cells with PBS, and add the medium containing this compound or vehicle.

-

Incubate for the desired time (e.g., 30 minutes to 2 hours).

-

If applicable, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) before harvesting.

-

-

Cell Lysis:

-

Place the culture dish on ice and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Western Blotting:

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an antibody against the total protein as a loading control.

-

Immunoprecipitation-Phosphatase Assay

This protocol can be used to assess the direct inhibition of a specific PTP's activity after immunoprecipitation from cells treated with this compound.

Materials:

-

All materials for cell culture and treatment as in Protocol 6.1.

-

Non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline) with protease inhibitors.

-

Primary antibody against the PTP of interest.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Phosphatase assay buffer.

-

A generic phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP).

-

Spectrophotometer.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or vehicle as described in Protocol 6.1.

-

Lyse the cells in a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody against the PTP of interest overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-PTP complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Phosphatase Assay:

-

Resuspend the beads in phosphatase assay buffer.

-

Add the pNPP substrate and incubate at 37°C for a defined period.

-

Stop the reaction and measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Compare the phosphatase activity in samples from inhibitor-treated and control cells.

-

Conclusion

This compound is a useful chemical tool for studying the roles of protein tyrosine phosphatases in signal transduction. Its broad-spectrum covalent inhibition, combined with its unique photoreversibility, offers researchers a means to manipulate PTP activity with temporal control. While a more comprehensive characterization of its selectivity profile is needed, the protocols and information provided in this guide will enable researchers to effectively utilize this compound to gain valuable insights into the complex regulatory networks governed by protein tyrosine dephosphorylation. As with any inhibitor, careful experimental design and appropriate controls are paramount for robust and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Protein tyrosine phosphatases: emerging role in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of protein kinase signaling by protein phosphatases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PTPs with small molecule inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of PTP Inhibitor III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatases (PTPs) are a critical class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. PTP Inhibitor III, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable, broad-spectrum inhibitor of PTPs. This document provides a preliminary technical overview of this compound, summarizing its mechanism of action, available quantitative data on its inhibitory activity, and detailed protocols for its experimental application. Furthermore, it visualizes its presumed effects on key cellular signaling pathways.

Introduction

Protein Tyrosine Phosphatase (PTP) Inhibitor III, with the chemical name α-Bromo-4-(carboxymethoxy)acetophenone, is a member of the α-haloacetophenone class of compounds.[1][2] It functions as a covalent, irreversible inhibitor of a broad range of PTPs by targeting the active site cysteine residue.[3][4] The α-bromoacetyl group acts as an electrophile that reacts with the nucleophilic thiol group of the catalytic cysteine, forming a stable thioether bond.[3] This covalent modification inactivates the enzyme. Notably, this inhibition has been reported to be photoreversible upon irradiation with 350 nm light.[4][5] Its cell permeability makes it a useful tool for studying the role of PTPs in cellular signaling.[6]

Mechanism of Action

This compound functions as an active-site-directed covalent inhibitor. The α-haloacetophenone moiety is thought to mimic the phosphotyrosine substrate, allowing the inhibitor to bind to the PTP active site.[3] This positions the electrophilic α-carbon in proximity to the catalytic cysteine residue. The subsequent nucleophilic attack by the cysteine's thiol group on the α-carbon results in the displacement of the bromide ion and the formation of a covalent thioether linkage, thus irreversibly inactivating the enzyme.[3]

Quantitative Data: Inhibitory Activity

Quantitative data on the inhibitory potency of this compound against a wide range of PTPs is limited in the public domain. The primary available data point is its inhibition constant (Ki) for the catalytic domain of SHP-1. Further studies are required to establish a comprehensive inhibitory profile across the PTP family.

| Target PTP | Inhibitor | CAS Number | Ki (µM) | Inhibition Type |

| SHP-1 (catalytic domain) | This compound | 29936-81-0 | 184[5] | Covalent |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

PTP Inhibition Assay (In Vitro)

This protocol outlines a general method to determine the inhibitory activity of this compound against a specific PTP using a chromogenic substrate like p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

-

Recombinant human PTP enzyme (e.g., PTP1B, SHP-1)

-

Assay Buffer: 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT

-

p-Nitrophenyl phosphate (pNPP) solution (substrate)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the PTP enzyme solution to each well.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution.

-

Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

-

Calculate the initial reaction rates and determine the IC50 value of this compound.

Cell Viability Assay

To assess the cytotoxic effects of this compound, a standard cell viability assay such as the MTT assay can be performed.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere (for adherent cells).

-

Treat cells with a range of concentrations of this compound for a desired period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Signaling Pathways

To investigate the effect of this compound on specific signaling pathways, western blotting can be used to detect changes in the phosphorylation status of key proteins.

Materials:

-

Cells and culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Effects on Cellular Signaling Pathways

As a broad-spectrum PTP inhibitor, this compound is expected to modulate multiple signaling pathways that are negatively regulated by PTPs.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Several PTPs, including SHP-1, SHP-2, and PTP1B, are known to dephosphorylate and regulate key components of the MAPK pathway, such as ERK. By inhibiting these PTPs, this compound is hypothesized to increase the phosphorylation and activation of ERK, leading to downstream effects on cell proliferation, differentiation, and survival.

Insulin (B600854) Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling pathway, dephosphorylating both the insulin receptor and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity by increasing the phosphorylation of key downstream effectors like Akt, leading to increased glucose uptake and glycogen (B147801) synthesis.

Conclusion

This compound is a valuable research tool for investigating the roles of PTPs in various cellular processes. Its cell-permeable and broad-spectrum inhibitory nature allows for the study of the collective effects of PTP inhibition in intact cells. However, the lack of a comprehensive inhibitory profile and specific data on its effects on various signaling pathways highlights the need for further investigation to fully characterize this compound and unlock its full potential in PTP-related research and drug discovery. The experimental protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to conduct these much-needed preliminary investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Conjugation-free, visual, and quantitative evaluation of inhibitors on protein tyrosine kinases and phosphatases with a… [ouci.dntb.gov.ua]

- 3. Endoplasmic reticulum stress causes insulin resistance by inhibiting delivery of newly synthesized insulin receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PTP Inhibitor III in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase (PTP) Inhibitor III, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is a cell-permeable, covalent, and photoreversible inhibitor of a broad range of protein tyrosine phosphatases (PTPs).[1][2] PTPs are a critical family of signaling enzymes that counteract the activity of protein tyrosine kinases, playing a pivotal role in regulating cellular processes such as cell growth, differentiation, metabolism, and immune responses.[3] Dysregulation of PTP activity is implicated in numerous diseases, making PTP inhibitors valuable tools for studying signal transduction pathways and potential therapeutic agents.

PTP Inhibitor III acts by covalently binding to the active site of PTPs.[4] Its cell permeability allows for its use in various cell-based assays to investigate the role of tyrosine dephosphorylation in cellular signaling.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | α-Bromo-4-(carboxymethoxy)acetophenone | [1][2] |

| CAS Number | 29936-81-0 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |

| Molecular Weight | 273.1 g/mol | [1][2] |

| Solubility | DMF: 20 mg/mL, DMSO: 25 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 0.5 mg/mL | [2] |

| Purity | ≥90% | [1] |

Data Presentation

Inhibitory Activity

Quantitative data on the inhibitory activity of this compound against a wide range of PTPs in cell-free assays is limited in publicly available literature. However, its activity against SHP-1 has been characterized.

| Target PTP | Inhibition Constant (Ki) | Assay Type | Reference |

| SHP-1 (catalytic domain) | 184 µM | Enzymatic Assay | [2] |

Note: The IC50 values for this compound in various cell lines are not extensively documented in the literature. Researchers should empirically determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

The following are generalized protocols for common cell culture assays using this compound. The optimal conditions, including inhibitor concentration, incubation time, and cell density, should be determined for each specific cell line and assay.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

This compound

-

Chosen cell line

-

Complete culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Protein Phosphorylation